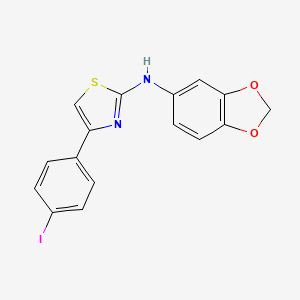![molecular formula C19H14N4O2 B11536833 (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile](/img/structure/B11536833.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole core linked to a substituted phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which is then coupled with the substituted phenyl group through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring or the benzimidazole core .
Wissenschaftliche Forschungsanwendungen
(2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their normal function and leading to cell death. This is particularly relevant in cancer cells, where the compound can induce apoptosis or other forms of cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but lacks the substituted phenyl group.
(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Similar but without the cyanomethoxy group.
Uniqueness
The presence of both the cyanomethoxy and methoxy groups in (2E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for further research and development .
Eigenschaften
Molekularformel |
C19H14N4O2 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[3-(cyanomethoxy)-4-methoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C19H14N4O2/c1-24-17-7-6-13(11-18(17)25-9-8-20)10-14(12-21)19-22-15-4-2-3-5-16(15)23-19/h2-7,10-11H,9H2,1H3,(H,22,23)/b14-10+ |
InChI-Schlüssel |
XMLHCAAARCJRCM-GXDHUFHOSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC#N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11536752.png)
![N-(3-Acetylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11536759.png)
![4-Bromo-2-[(E)-{[(2,3-dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11536763.png)
![5-{[(E)-(4-chlorophenyl)methylidene]amino}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11536766.png)
![2-[(2-Methylphenyl)amino]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11536769.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11536774.png)
![(3Z)-6-chloro-7-methyl-3-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11536776.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-bromobenzamide](/img/structure/B11536800.png)
![4-methyl-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol](/img/structure/B11536826.png)


![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11536849.png)
![2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-](/img/structure/B11536852.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)
